Dp44mT

Description

Structure

3D Structure

Properties

IUPAC Name |

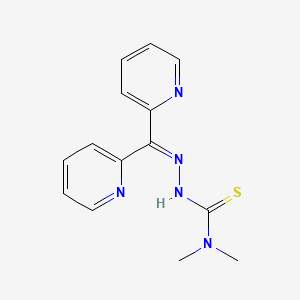

3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438322 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152095-12-0 | |

| Record name | Dp44mT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152095-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Dp44mT in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective anti-tumor activity in a wide range of cancer cell lines and preclinical models. Its mechanism of action is multifaceted, extending beyond simple iron deprivation. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects on cancer cells, focusing on its interaction with metal ions, induction of oxidative stress, lysosomal disruption, and modulation of key signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of novel cancer therapeutics.

Metal Ion Chelation and Redox Cycling: The Central Axis of this compound Activity

The primary mechanism of this compound's anti-cancer activity revolves around its ability to bind essential metal ions, particularly iron (Fe) and copper (Cu), forming redox-active complexes. Cancer cells have a heightened requirement for these metals to sustain their rapid proliferation and metabolic activity, making them particularly vulnerable to metal-chelating agents.[1]

Upon entering a cancer cell, the lipophilic this compound molecule can readily cross cellular membranes. Inside the cell, it avidly binds to intracellular iron and copper, forming this compound-metal complexes. These complexes, particularly the Cu[this compound] complex, are redox-active and can participate in futile redox cycling.[1] This process involves the repeated reduction and oxidation of the metal ion within the complex, leading to the continuous generation of cytotoxic reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[1] The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to widespread oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[2]

Lysosomal Targeting and Membrane Permeabilization (LMP)

A key and selective feature of this compound's mechanism is its accumulation within lysosomes. Due to its chemical properties, this compound becomes protonated and trapped within the acidic environment of lysosomes.[1] This lysosomal accumulation is further enhanced in multidrug-resistant cancer cells that overexpress P-glycoprotein (Pgp), as this compound is a substrate for this efflux pump, which paradoxically transports it into lysosomes.

Once concentrated in the lysosomes, this compound chelates lysosomal iron and copper, forming the aforementioned redox-active complexes. The localized and intense generation of ROS within this organelle leads to lysosomal membrane permeabilization (LMP).[1][3] LMP results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol.[1] These proteases can then cleave various cellular substrates, including the pro-apoptotic protein Bid, leading to the activation of the mitochondrial pathway of apoptosis.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in cancer cells. The release of cathepsins from permeabilized lysosomes is a key initiating event. Cytosolic cathepsins can cleave Bid to truncated Bid (tBid), which then translocates to the mitochondria and promotes the oligomerization of Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4] this compound has been shown to induce the activation of caspase-3 and caspase-9.[5][6]

In addition to apoptosis, this compound causes cell cycle arrest, primarily at the G1/S phase transition.[4][7] This arrest is attributed to the depletion of iron, which is an essential cofactor for ribonucleotide reductase, a key enzyme in DNA synthesis. By inhibiting this enzyme, this compound halts DNA replication and prevents cells from progressing through the S phase.[8] Furthermore, this compound has been reported to modulate the expression of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases.[1]

Modulation of Key Signaling Pathways

This compound's cytotoxic effects are mediated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and stress responses.

DNA Damage Response (DDR) Pathway

The generation of ROS by this compound-metal complexes induces significant DNA damage, including double-strand breaks. This activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM (Ataxia Telangiectasia Mutated) and the checkpoint kinases Chk1 and Chk2, are phosphorylated and activated.[7] A downstream marker of this compound-induced DNA damage is the phosphorylation of histone H2A.X (γH2A.X).[6] The activation of the DDR pathway contributes to the observed cell cycle arrest and can also trigger apoptosis if the DNA damage is too extensive to be repaired.

AMPK and mTOR Signaling

This compound has been shown to activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] This activation is likely a consequence of the cellular stress induced by iron depletion and ROS production. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[6][10] Inhibition of mTORC1 signaling by this compound contributes to its anti-proliferative effects and can also induce autophagy.

Autophagy

This compound has a dual effect on autophagy. It can induce the initiation of autophagy, likely as a pro-survival response to cellular stress.[11][12] However, the this compound-induced lysosomal membrane permeabilization impairs the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy.[11][12] This blockage of autophagic flux can lead to the accumulation of autophagosomes and contribute to cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| HL-60 | Leukemia | 2 | 72 |

| MCF-7 | Breast Cancer | 9 | 72 |

| HCT116 | Colon Cancer | 6 | 72 |

| MDA-MB-231 | Breast Cancer | ~100 | 72 |

| U87 | Glioblastoma | <100 | 24-72 |

| U251 | Glioblastoma | <100 | 24-72 |

| HT29 | Colorectal Cancer | >1000 | 24-72 |

| NB4 | Promyelocytic Leukemia | Induces G1/S arrest at 500-2500 | - |

Note: IC50 values can vary depending on the specific experimental conditions.[4][7][8]

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | Effect |

| MDA-MB-231 | 20-100 nM this compound for 48h | Dose-dependent G1 cell cycle arrest |

| NB4 | 0.5-2.5 µM this compound | G1/S arrest |

| NB4 | Dose- and time-dependent | Induction of apoptosis |

| Multiple Leukemia and Myeloma lines | - | Induction of apoptosis |

Experimental Protocols

Western Blot Analysis of Protein Expression

-

Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Antibodies for key proteins include: p-ATM, p-Chk1, p-Chk2, γH2A.X, cleaved caspase-3, cleaved PARP, p-AMPK, p-mTOR, LC3B, p62, and β-actin as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation:

-

Culture and treat cells with this compound as required.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Annexin V/PI Apoptosis Assay

-

Cell Preparation:

-

Treat cells with this compound to induce apoptosis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Acridine Orange Staining for Lysosomal Membrane Permeability

-

Staining:

-

Incubate live cells with acridine orange (AO) solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

-

Treatment:

-

Wash the cells with PBS and then treat with this compound for the desired time.

-

-

Imaging/Analysis:

-

Visualize the cells using a fluorescence microscope. In healthy cells, AO accumulates in intact lysosomes, emitting red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence.

-

Alternatively, quantify the red and green fluorescence intensity using a flow cytometer or a microplate reader. A decrease in the red/green fluorescence ratio indicates LMP.

-

Visualizations

Signaling Pathways

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. antpublisher.com [antpublisher.com]

- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dp44mT in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective anti-tumor activity. Its mechanism of action is multifaceted, but a primary pathway for its efficacy in cancer therapeutics is the induction of apoptosis in tumor cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers programmed cell death, supported by quantitative data and detailed experimental protocols. The signaling cascades, from lysosomal disruption to the activation of the mitochondrial apoptotic pathway, are elucidated through diagrams and structured data presentations to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through a unique mechanism that leverages the distinct physiology of cancer cells, particularly their high metabolic rate and demand for iron and copper.[1] The primary sequence of events involves the compound's accumulation in lysosomes, the formation of redox-active metal complexes, generation of reactive oxygen species (ROS), and subsequent lysosomal membrane permeabilization (LMP), which initiates a cascade of events culminating in apoptosis.[2][3]

Lysosomal Sequestration and Bioactivation

Due to its lipophilic nature, this compound readily crosses the plasma membrane.[1] Once inside the acidic environment of the lysosomes (pH ~4.5-5.0), this compound becomes protonated and trapped.[1] Within this organelle, this compound chelates transition metals, particularly copper, to form the redox-active complex, Cu[this compound].[1] This complex is significantly more cytotoxic than the iron-Dp44mT complex or this compound alone.[1]

Generation of Reactive Oxygen Species (ROS) and Lysosomal Membrane Permeabilization (LMP)

The Cu[this compound] complex participates in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS), such as hydroxyl radicals.[3] This surge in ROS induces oxidative stress within the lysosome, leading to lipid peroxidation and ultimately, lysosomal membrane permeabilization (LMP).[1][3]

Initiation of the Apoptotic Cascade

LMP results in the release of lysosomal proteases, such as cathepsins, into the cytosol.[2] Cytosolic cathepsins cleave the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[1] tBid then translocates to the mitochondria, promoting the oligomerization of Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[1][4]

Signaling Pathways in this compound-Induced Apoptosis

The signaling cascade initiated by this compound is a complex process involving multiple cellular compartments and protein families. The following diagrams, generated using the DOT language, illustrate the key pathways.

This compound-Induced Lysosomal-Mitochondrial Apoptosis Pathway

Caption: this compound-induced lysosomal-mitochondrial apoptosis pathway.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies.

Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| MDA-MB-231 | Breast Cancer | ~100 | 72 |

| U87 | Glioma | <100 | 24-72 |

| U251 | Glioma | <100 | 24-72 |

| MCF7 | Breast Cancer | >1000 | 24-72 |

| HT29 | Colorectal Cancer | >1000 | 24-72 |

| SW480 | Colorectal Cancer | N/A | N/A |

| HT-29 | Colorectal Cancer | N/A | N/A |

Data compiled from multiple sources.[5][6] Note: IC50 values can vary depending on the specific experimental conditions.

Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (h) |

| SW480 | 2.5 | Increased vs Control | 24 |

| SW480 | 5 | Further Increased | 24 |

| SW480 | 10 | Significant Increase | 24 |

| HT-29 | 2.5 | Increased vs Control | 24 |

| HT-29 | 5 | Further Increased | 24 |

| HT-29 | 10 | Significant Increase | 24 |

| MDA-MB-231 | 0.02 | 2-4% (sub-G1) | 48 |

| MDA-MB-231 | 0.1 | 2-4% (sub-G1) | 48 |

Data from studies on colorectal and breast cancer cells.[5][7]

Effect of this compound on Apoptotic Protein Expression

| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Caspase-3 Activation |

| SK-N-MC | Cu[this compound] (5 µM, 24h) | Increased | Decreased | Increased |

| Multiple | This compound | Increased | Decreased | Increased |

Qualitative and quantitative changes observed in neuroblastoma and other cancer cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section provides step-by-step protocols for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptotic Proteins

Objective: To detect changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) following this compound treatment.

Materials:

-

Cancer cell line of interest treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Experimental and Logical Workflow

The investigation of this compound's pro-apoptotic effects typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.

Caption: A typical experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in a range of tumor cells. Its unique mechanism of action, initiated by lysosomal accumulation and copper-mediated ROS production, offers a selective approach to target cancer cells. This technical guide provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies associated with this compound-induced apoptosis. This information is intended to be a valuable resource for researchers and professionals working towards the development of novel and effective cancer therapies. Further investigation into the intricate details of these pathways will continue to enhance our understanding and utilization of this compound and similar compounds in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro [pubmed.ncbi.nlm.nih.gov]

- 7. antpublisher.com [antpublisher.com]

The Antitumor Activity of Dp44mT: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective antitumor activity in a variety of cancer models. Its multifaceted mechanism of action, which extends beyond simple iron deprivation, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides an in-depth overview of the antitumor activity of this compound, focusing on its core mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Core Mechanisms of Antitumor Activity

The antitumor efficacy of this compound is not attributed to a single mode of action but rather a combination of interconnected cellular insults. These primarily include:

-

Metal Ion Chelation and Redox Cycling: this compound avidly binds to intracellular iron and copper.[1][2] The resulting metal-Dp44mT complexes, particularly the copper complex (Cu[this compound]), are redox-active.[2][3] This redox cycling generates reactive oxygen species (ROS), leading to significant oxidative stress and subsequent cellular damage.[2]

-

Lysosomal Disruption and Apoptosis Induction: A key and selective mechanism of this compound is its accumulation within lysosomes.[2] Due to its ionization properties, this compound becomes trapped in the acidic environment of lysosomes.[1] Here, it forms redox-active complexes with copper, leading to lysosomal membrane permeabilization (LMP).[1][3] The rupture of lysosomes releases cathepsins and other hydrolytic enzymes into the cytosol, triggering the intrinsic apoptotic pathway.[3] This process involves the cleavage of the pro-apoptotic protein Bid, leading to mitochondrial dysfunction and caspase activation.[3]

-

Inhibition of Topoisomerase IIα: this compound has been shown to selectively inhibit topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[4][5] This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response and contributing to cell cycle arrest and apoptosis.[4][5] However, it is worth noting that some studies have presented conflicting evidence regarding the direct inhibition of topoisomerase IIα by this compound, suggesting this mechanism may be cell-type specific or dependent on experimental conditions.[6][7]

-

Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways that govern cell growth, proliferation, and survival.

-

mTOR Pathway: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism.[8][9] This inhibition is, at least in part, mediated by the activation of AMPK.[9]

-

AMPK Pathway: this compound activates the AMP-activated protein kinase (AMPK), a cellular energy sensor.[2][10] AMPK activation can lead to the inhibition of anabolic processes and the induction of catabolic processes like autophagy, contributing to the energy stress and subsequent death of cancer cells.[10]

-

AKT, ERK, and TGF-β Pathways: this compound can modulate the activity of the pro-survival AKT and ERK pathways, as well as the TGF-β signaling pathway, often through the upregulation of the metastasis suppressor N-myc downstream-regulated gene 1 (NDRG1).[11][12]

-

-

Induction of Cell Cycle Arrest and Apoptosis: this compound effectively induces cell cycle arrest, primarily at the G1/S phase transition, in various cancer cell lines.[13][14] This is consistent with its role as an iron chelator, as iron is crucial for the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis. Furthermore, as described above, this compound is a potent inducer of apoptosis through multiple mechanisms.[13][14][15]

-

Autophagy Modulation: this compound has a dual effect on autophagy. It initially induces the formation of autophagosomes, but it also impairs the fusion of autophagosomes with lysosomes due to its disruptive effects on lysosomal integrity.[16] This leads to an accumulation of autophagosomes and a failure of the autophagic flux, which can contribute to cell death.[16]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |

| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 | MTT |

| MCF-7 | Breast Cancer | 2 - 9 | 72 | MTT |

| HCT116 | Colorectal Carcinoma | 2 - 9 | 72 | MTT |

| U87 | Glioblastoma | < 100 | 24 - 72 | Cell Viability |

| U251 | Glioblastoma | < 100 | 24 - 72 | Cell Viability |

| HT29 | Colorectal Adenocarcinoma | > 1000 | 24 - 72 | Cell Viability |

| MDA-MB-231 | Breast Cancer | ~100 | Not Specified | Sulforhodamine B |

| H9c2 | Rat Cardiomyoblasts (Non-cancer) | 124 ± 49 | 72 | MTT |

| 3T3 | Mouse Fibroblasts (Non-cancer) | 157 ± 51 | 72 | MTT |

| MCF-12A | Mammary Epithelial (Non-cancer) | > 10,000 | Not Specified | Sulforhodamine B |

Data compiled from multiple sources.[1][13][17]

Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cells

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| SW480 | 2.5 | Significantly increased vs. control |

| SW480 | 5 | Significantly increased vs. 2.5 µM |

| SW480 | 10 | Significantly increased vs. 5 µM |

| HT-29 | 2.5 | Significantly increased vs. control |

| HT-29 | 5 | Significantly increased vs. 2.5 µM |

| HT-29 | 10 | Significantly increased vs. 5 µM |

Data is presented qualitatively as "significantly increased" as the exact percentages were not provided in the abstract.[3][15]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[13]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[3][15]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][14]

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-mTOR, p-AMPK, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[8][11][18]

Lysosomal Membrane Permeability (LMP) Assay (Acridine Orange Staining)

Objective: To assess the integrity of the lysosomal membrane after this compound treatment.

Methodology:

-

Cell Staining: Incubate cells with Acridine Orange (AO), a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.

-

Drug Treatment: Treat the AO-loaded cells with this compound for a specific time.

-

Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or analyze them by flow cytometry.

-

Analysis: A decrease in red fluorescence and an increase in green fluorescence indicate a loss of the lysosomal pH gradient and LMP.[19][20][21]

Signaling Pathways and Visualizations

This compound-Induced Lysosomal Apoptosis Pathway

Caption: this compound induces lysosomal membrane permeabilization and apoptosis.

This compound's Effect on mTOR and AMPK Signaling

Caption: this compound modulates the AMPK and mTORC1 signaling pathways.

This compound and Topoisomerase IIα Inhibition

Caption: this compound inhibits Topoisomerase IIα, leading to DNA damage.

Conclusion

This compound is a promising antitumor agent with a complex and potent mechanism of action. Its ability to chelate essential metal ions, generate ROS, disrupt lysosomes, inhibit topoisomerase IIα, and modulate critical cell signaling pathways culminates in the effective induction of cell cycle arrest and apoptosis in a wide range of cancer cells. The selective accumulation of this compound in lysosomes provides a potential therapeutic window, offering enhanced toxicity towards cancer cells while sparing normal cells. The data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in the fight against cancer. Further in vivo studies and clinical trials are warranted to fully evaluate its efficacy and safety profile in a clinical setting.

References

- 1. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]

- 4. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The iron chelator this compound causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiating the cellular targeting and anti-tumor activity of this compound via binding to human serum albumin: two saturable mechanisms of this compound uptake by cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. antpublisher.com [antpublisher.com]

- 16. Biomimetic this compound-nanoparticles selectively induce apoptosis in Cu-loaded glioblastoma resulting in potent growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. researchgate.net [researchgate.net]

- 20. Lysosomal Membrane Permeability (LMP) assay [protocols.io]

- 21. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Redox Engine: A Technical Guide to the Activity of Dp44mT Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel thiosemicarbazone, Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has emerged as a promising anti-cancer agent due to its potent and selective activity against various tumor types. A critical aspect of its mechanism of action lies in the redox activity of its metal complexes, particularly with iron (Fe) and copper (Cu). This technical guide provides an in-depth exploration of the redox-driven processes that underpin the therapeutic potential of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Redox Activity and Generation of Reactive Oxygen Species (ROS)

The anti-tumor activity of this compound is intrinsically linked to its ability to form redox-active complexes with cellular metals like iron and copper.[1][2] These complexes participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS), such as the highly reactive hydroxyl radical.[3][4]

The copper complex of this compound, in particular, exhibits pronounced redox activity.[1][5] Studies have shown that Cu[this compound] can cause a significant increase in intracellular ROS levels, reaching up to 273% of that found in control cells after a short incubation period.[6] This surge in oxidative stress is a key driver of the subsequent cellular damage and apoptosis. The redox activity of the iron complex of this compound has also been confirmed through techniques like electron paramagnetic resonance (EPR), demonstrating its capacity to generate hydroxyl radicals.[3]

Quantitative Data Summary

To facilitate a comparative analysis of the efficacy of this compound and its metal complexes, the following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity (IC50 Values) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Leukemia | 2 - 9 | [1] |

| MCF-7 | Breast Cancer | ~100 | [7] |

| HCT116 | Colon Cancer | 2 - 9 | [1] |

| U87 | Glioblastoma | <100 | [8] |

| U251 | Glioblastoma | <100 | [8] |

| DMS-53 | Lung Carcinoma | 40 | [9] |

| KB3-1 | Epidermoid Carcinoma | 530 | [9] |

| KB-V1 | Vinblastine-resistant Epidermoid Carcinoma | 90 | [9] |

| 143B | Osteosarcoma | 625 - 40,000 (concentration range) | [10] |

Table 2: Redox Potentials of this compound Metal Complexes

| Complex | Redox Couple | Potential (mV vs NHE) | Reference |

| [Fe(this compound)2]+ | Fe(III/II) | +166 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the redox activity of this compound metal complexes.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCF-DA)

This assay is widely used to quantify intracellular ROS levels. H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells of interest

-

This compound and its metal complexes

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) stock solution (e.g., 20 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium without phenol red

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer (Ex/Em = ~485/535 nm)

Protocol for Adherent Cells:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Wash the cells once with warm PBS.

-

Prepare a working solution of H2DCF-DA (typically 10-50 µM) in serum-free cell culture medium or PBS.

-

Add the H2DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells once with warm PBS.

-

Add the this compound or metal complex treatment solutions (prepared in cell culture medium) to the wells. Include appropriate controls (untreated cells, vehicle control, positive control like H2O2).

-

Incubate for the desired time period.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol for Suspension Cells:

-

Harvest and wash cells with warm PBS.

-

Resuspend the cells in a working solution of H2DCF-DA (10-50 µM) in serum-free medium at a concentration of approximately 1x106 cells/mL.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells once with warm PBS and resuspend them in fresh medium.

-

Add this compound or metal complex treatments.

-

Incubate for the desired time.

-

Analyze the fluorescence of the cell suspension using a flow cytometer or transfer to a 96-well plate for measurement with a microplate reader.

Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

Acridine orange is a lysosomotropic fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Materials:

-

Cells of interest

-

This compound and its metal complexes

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture cells to the desired confluency.

-

Prepare a working solution of Acridine Orange (typically 1-5 µg/mL) in cell culture medium.

-

Incubate the cells with the AO working solution for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess dye.

-

Add fresh cell culture medium containing the this compound or metal complex treatments.

-

Incubate for the desired time period.

-

Observe the cells under a fluorescence microscope. Healthy cells will show bright red punctate staining in the lysosomes. Cells undergoing LMP will exhibit a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.

-

For quantitative analysis, the fluorescence can be measured using a flow cytometer, detecting changes in the red and green fluorescence channels.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It provides information about the redox potentials and electrochemical reactivity of the this compound metal complexes.

Experimental Setup:

-

Potentiostat: An instrument to control the voltage and measure the current.

-

Three-electrode cell:

-

Working electrode: Typically a glassy carbon electrode.

-

Reference electrode: Such as a silver/silver chloride (Ag/AgCl) electrode.

-

Counter (or auxiliary) electrode: A platinum wire.

-

-

Electrolyte solution: A solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or a mixture with water).

-

Analyte: The this compound metal complex of interest dissolved in the electrolyte solution.

General Procedure:

-

The three-electrode cell is assembled with the electrolyte solution.

-

The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

-

The this compound metal complex is added to the cell.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, creating a triangular waveform.

-

The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The resulting plot of current versus potential reveals the characteristic oxidation and reduction peaks of the metal complex, from which the redox potentials can be determined.

Signaling Pathways and Mechanisms of Action

The redox activity of this compound metal complexes triggers a cascade of cellular events, ultimately leading to cancer cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

Lysosomal-Mediated Apoptosis

A primary mechanism of this compound-induced cell death involves the targeting of lysosomes.[1][5] The Cu[this compound] complex, in particular, accumulates in these acidic organelles. Its potent redox activity leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol.[5] This triggers the mitochondrial pathway of apoptosis through the cleavage of Bid to tBid, leading to the activation of caspases and subsequent cell death.

Caption: this compound-induced lysosomal-mediated apoptosis.

Modulation of Autophagy

This compound has a dual effect on autophagy, a cellular recycling process. It initially induces autophagosome synthesis.[12] However, the this compound-metal complex-induced LMP prevents the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy.[12] This blockage of autophagic flux contributes to cellular stress and eventual cell death.

References

- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of autophagy and apoptosis by this compound-mediated activation of AMPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. doc.abcam.com [doc.abcam.com]

- 11. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Cytotoxicity of Dp44mT in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel thiosemicarbazone, Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has emerged as a potent and selective anti-cancer agent. Its cytotoxicity is preferentially directed towards cancer cells over normal cells, a characteristic attributed to the unique metabolic demands of malignant tissues, particularly their elevated requirements for iron and copper. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the selective anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Cancer cells exhibit a heightened dependence on transition metals like iron and copper to sustain their rapid proliferation, angiogenesis, and metastatic processes. This dependency presents a therapeutic window for the development of targeted anti-cancer agents. This compound is a metal chelator that has demonstrated significant efficacy against a broad spectrum of human tumors, both in vitro and in vivo.[1][2][3][4] Its selectivity for cancer cells stems from its ability to form redox-active complexes with intracellular iron and copper, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent cell death.[5][6] This document will dissect the core mechanisms of this compound's action, including its role in metal chelation, ROS production, lysosomal disruption, and the modulation of critical cellular signaling pathways.

Quantitative Analysis of this compound Cytotoxicity

The selective cytotoxicity of this compound is evident from its differential half-maximal inhibitory concentration (IC50) values in cancer cell lines compared to non-malignant cells. The following table summarizes the IC50 values of this compound across various cell lines, demonstrating its potent anti-proliferative activity against cancer cells at nanomolar concentrations.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| Cancer Cell Lines | |||

| HL-60 | Human promyelocytic leukemia | 2 ± 0.0 | [2] |

| MCF-7 | Human breast adenocarcinoma | 9 ± 2 | [2] |

| HCT116 | Human colorectal carcinoma | 6 ± 1 | [2] |

| MDA-MB-231 | Human breast adenocarcinoma | ~100 | [3] |

| U87 | Human glioblastoma | <100 | [7] |

| U251 | Human glioblastoma | <100 | [7] |

| 143B | Human osteosarcoma | Not specified, but effective | [4] |

| SW480 | Human colorectal adenocarcinoma | Effective at 2.5-10 µM | [8] |

| HT-29 | Human colorectal adenocarcinoma | Effective at 2.5-10 µM | [8] |

| SAS | Human oral squamous carcinoma | Effective | [1] |

| OECM-1 | Human oral squamous carcinoma | Effective | [1] |

| Non-Cancer Cell Lines | |||

| H9c2 | Rat cardiac myoblasts | 124 ± 49 | [2] |

| 3T3 | Mouse embryonic fibroblasts | 157 ± 51 | [2] |

| MCF-12A | Human mammary epithelial | >10,000 | [3] |

Core Mechanisms of this compound Action

The anti-cancer activity of this compound is not attributed to a single mode of action but rather a convergence of several interconnected mechanisms.

Iron and Copper Chelation and Redox Cycling

This compound readily permeates cell membranes and chelates intracellular iron and copper. The resulting this compound-metal complexes are redox-active, participating in futile redox cycles that generate highly toxic reactive oxygen species (ROS), such as hydroxyl radicals.[5][6] This leads to widespread oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.

Caption: this compound chelates intracellular iron and copper to form redox-active complexes that generate ROS, leading to oxidative damage and cell death.

Lysosomal Targeting and Disruption

This compound exhibits lysosomotropic properties, accumulating within the acidic environment of lysosomes.[9] Inside the lysosomes, it forms cytotoxic copper complexes that induce lysosomal membrane permeabilization (LMP).[9] This disruption leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, initiating a cascade of events that culminates in apoptosis.[9]

Caption: this compound accumulates in lysosomes, forms toxic copper complexes, and induces lysosomal membrane permeabilization, leading to apoptosis.

Modulation of Key Signaling Pathways

This compound exerts its cytotoxic effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death.

This compound is a potent inducer of apoptosis in various cancer cell lines.[8][10] The apoptotic cascade is initiated by both the generation of ROS and the release of lysosomal enzymes. Evidence suggests the involvement of the mitochondrial pathway, characterized by changes in Bcl-2 family proteins and caspase activation.[4][10]

While autophagy is typically a pro-survival mechanism for cancer cells, this compound subverts this process. It induces the synthesis of autophagosomes but critically impairs their degradation by disrupting lysosomal integrity.[9] This leads to an accumulation of dysfunctional autophagosomes and contributes to cell death.

This compound activates the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11] This activation is mediated by both metal chelation and ROS generation. Activated AMPK can then phosphorylate downstream targets to inhibit anabolic processes and promote catabolism, further contributing to the anti-proliferative effects of this compound. There are, however, conflicting reports suggesting this compound may also inhibit the AMPK-mTORC1 axis to promote the nuclear translocation of TFEB.[12]

References

- 1. The Iron Chelator, this compound, Effectively Inhibits Human Oral Squamous Cell Carcinoma Cell Growth in Vitro and in Vivo [mdpi.com]

- 2. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. antpublisher.com [antpublisher.com]

- 9. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational research on the biological effects of Dp44mT

A Foundational Guide to the Biological Effects of Dp44mT

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-2-pyridylketone 4,4,-dimethyl-3-thiosemicarbazone (this compound) is a synthetic iron chelator belonging to the di-2-pyridylketone thiosemicarbazone (DpT) class of compounds. It has demonstrated potent and selective anti-tumor activity across a wide spectrum of cancer types, including those resistant to conventional chemotherapeutics. Its multifaceted mechanism of action, which extends beyond simple iron depletion, involves the generation of reactive oxygen species (ROS), lysosomal disruption, inhibition of key cellular enzymes, and modulation of critical signaling pathways. This document provides an in-depth technical overview of the foundational research into the biological effects of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action.

Core Mechanisms of Action

The anti-neoplastic activity of this compound is not attributed to a single mode of action but rather a coordinated series of events initiated by its unique chemical properties.

Metal Chelation and Redox Cycling

This compound is a highly lipophilic molecule that readily permeates cell membranes. Its primary and most well-characterized function is the chelation of intracellular metal ions, particularly iron (Fe) and copper (Cu). Neoplastic cells have a heightened requirement for these metals to support their rapid proliferation, making them selectively vulnerable to metal chelation.

Unlike some chelators that form inert complexes, the Fe and Cu complexes of this compound are redox-active. This property allows them to participate in futile redox cycles, leading to the catalytic generation of cytotoxic reactive oxygen species (ROS), such as the highly damaging hydroxyl radical. This continuous production of ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage.

Lysosomal Targeting and Membrane Permeabilization

This compound exhibits lysosomotropic properties. Due to its unique ionization characteristics, it becomes protonated and trapped within the acidic environment of lysosomes (pH ~5). Within this organelle, this compound chelates lysosomal iron and copper, and the resulting redox-active complexes generate localized, high concentrations of ROS. This intense oxidative stress leads to lysosomal membrane permeabilization (LMP). The compromised integrity of the lysosome results in the release of cathepsins and other hydrolytic enzymes into the cytosol, triggering a cascade of events leading to apoptosis.

Caption: General mechanism of this compound action in cancer cells.

Inhibition of Topoisomerase IIα

Beyond its role as a metal chelator, this compound has been identified as a novel and selective inhibitor of topoisomerase IIα (Topo IIα). This nuclear enzyme is critical for managing DNA topology during replication and transcription. By selectively poisoning Topo IIα, this compound stabilizes the enzyme-DNA cleavage complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of persistent, cytotoxic double-strand breaks. This mechanism contributes significantly to the DNA damage and subsequent apoptotic cell death induced by this compound.

Modulation of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound uniquely overcomes this pro-survival mechanism through a dual-action process. Firstly, it induces the synthesis of autophagosomes, the vesicles that engulf cellular debris. Secondly, through its disruptive effect on lysosomes, it prevents the fusion of autophagosomes with lysosomes. This blockage of the final degradation step of autophagy leads to a buildup of non-functional autophagosomes and the autophagic substrate p62, ultimately transforming a typically pro-survival process into one that potentiates cell death.

Effects on Cellular Signaling Pathways

This compound exerts profound effects on several key signaling pathways that govern cell growth, metabolism, and survival.

AMPK-mTORC1 Pathway

This compound activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation occurs through a dual mechanism involving both metal chelation and the generation of ROS. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) by phosphorylating its component, raptor. The inhibition of mTORC1, a key promoter of cell growth and proliferation, leads to the suppression of protein and fatty acid synthesis. This pathway is also linked to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.

Caption: this compound activates AMPK, leading to mTORC1 inhibition.

Other Implicated Pathways

-

RORA-NDRG2-IL6/JAK2/STAT3 Pathway: In glioma cells, this compound has been shown to upregulate the anti-oncogene NDRG2 by directly activating the RAR-related orphan receptor (RORA). The subsequent overexpression of NDRG2 suppresses inflammation-mediated signaling through the IL-6/JAK2/STAT3 axis.

-

TGF-β/NDRG1 Pathway: this compound and other iron chelators increase the expression of N-Myc downstream-regulated gene 1 (NDRG1). This upregulation of NDRG1 has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Cellular and Physiological Effects

The molecular interactions of this compound translate into potent and observable effects on cancer cell physiology.

Cytotoxicity and Anti-proliferative Activity

This compound demonstrates potent cytotoxicity against a broad range of cancer cell lines, with GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values often in the nanomolar range. A key feature is its selectivity, showing significantly higher toxicity towards cancer cells compared to normal, healthy cells.

Cell Cycle Arrest

A primary effect of this compound is the induction of a G1/S phase cell cycle arrest. This blockage of the transition from the G1 (growth) phase to the S (synthesis) phase prevents cancer cells from replicating their DNA, thereby halting proliferation. This effect is a direct consequence of the depletion of the labile iron pool, which is essential for the activity of ribonucleotide reductase, an enzyme required for DNA synthesis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis. The culmination of its primary mechanisms—including oxidative stress from redox cycling, DNA damage from Topo IIα inhibition, and the release of cathepsins following lysosomal membrane permeabilization—converges on the activation of the intrinsic apoptotic pathway. This is characterized by a reduction in the mitochondrial transmembrane potential and the activation of effector caspases, such as caspase-3.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Duration (h) | IC₅₀ / GI₅₀ Value | Citation(s) |

| MDA-MB-231 | Breast Cancer | 72 | ~100 nM | |

| MCF-12A | Normal Breast Epithelial | 72 | >10 µM | |

| NB4 | Promyelocytic Leukemia | - | Effective at 0.5-2.5 µM | |

| U87, U251 | Glioma | 24-72 | <100 nM | |

| MCF7 | Breast Cancer | 24-72 | >1 µM | |

| HT29 | Colorectal Cancer | 24-72 | >1 µM |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Notes | Citation(s) |

| Dose | 2 mg/kg (7.0 µmol/kg) | Single intravenous administration | |

| Cₘₐₓ | 2.55 µmol/L⁻¹ | At first sampling interval (4 min) | |

| T₁/₂ (Elimination Half-life) | 1.7 h | - | |

| Metabolism | Rapid N-demethylation | Forms the less active metabolite, Dp4mT |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the biological effects of this compound.

Cell Proliferation / Cytotoxicity Assay (Sulforhodamine B)

-

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

-

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 72 hours).

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates multiple times with water to remove TCA and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Measure the absorbance (optical density) on a microplate reader at ~510 nm.

-

Calculate the percentage of cell growth inhibition relative to untreated controls.

-

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).

-

Protocol:

-

Culture and treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest cells, including both adherent and floating populations, and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C.

-

Rehydrate the cells by washing with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Gate the cell population to exclude doublets and debris, and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a viability dye to distinguish late apoptotic/necrotic cells (PI positive) from early apoptotic cells (PI negative).

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest all cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

In Vitro DNA Cleavage Assay (Topoisomerase IIα)

-

Principle: This assay measures the ability of a compound to stabilize the covalent complex formed between Topo IIα and DNA, which results in DNA strand breaks.

-

Protocol:

-

A specific DNA fragment (e.g., a 161-bp fragment from a plasmid) is 3'-end labeled with a radioactive nucleotide (e.g., [α-³²P]dGTP).

-

The radiolabeled DNA substrate is incubated with purified human Topo IIα enzyme in the presence of varying concentrations of this compound or a known Topo II inhibitor (positive control).

-

The reaction is terminated by adding SDS and proteinase K to digest the enzyme.

-

The DNA is precipitated, and the resulting fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA fragment band indicates Topo IIα poisoning.

-

Conclusion

This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to chelate essential metals, generate high levels of localized oxidative stress, disrupt lysosomal function, inhibit DNA replication machinery, and modulate key oncogenic signaling pathways provides a robust rationale for its efficacy. The quantitative data demonstrate its nanomolar potency and selectivity against cancer cells. The detailed experimental protocols provide a foundation for further investigation and validation of its biological effects. Continued research into this compound and its second-generation analogs is warranted to fully explore their therapeutic potential in the clinical setting.

The Role of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) in the Generation of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a potent and selective anti-cancer agent that has garnered significant attention for its unique mechanism of action. A critical aspect of its cytotoxicity is the generation of reactive oxygen species (ROS), which induces cellular damage and triggers apoptotic pathways in cancer cells. This technical guide provides an in-depth exploration of the mechanisms by which this compound generates ROS, the key signaling pathways involved, and detailed experimental protocols for assessing its activity. Quantitative data from various studies are summarized to offer a comprehensive overview for researchers and drug development professionals.

Introduction

This compound belongs to the di-2-pyridylketone thiosemicarbazone (DpT) class of compounds, known for their strong metal-chelating properties.[1][2] Unlike traditional iron chelators that primarily induce iron deprivation, this compound forms redox-active complexes with both iron and copper, leading to the catalytic generation of cytotoxic ROS.[3][4][5] This activity is particularly pronounced within the acidic environment of lysosomes, where this compound tends to accumulate.[1][3] The resulting oxidative stress disrupts lysosomal membrane integrity, releases lysosomal enzymes into the cytosol, and initiates a cascade of events culminating in cancer cell death.[3][6]

Mechanism of ROS Generation by this compound

The primary mechanism of ROS generation by this compound involves the formation of redox-active metal complexes, particularly with copper and iron.[1][3][4]

2.1. Formation of Redox-Active Copper and Iron Complexes:

This compound is a lipophilic molecule that readily permeates cell membranes.[3] Once inside the cell, it binds with intracellular copper and iron to form complexes, notably Cu[this compound] and Fe[this compound]₂.[1][3] These complexes are redox-active, meaning they can participate in electron transfer reactions that generate ROS.[4][7] The Cu[this compound] complex, in particular, has been shown to be highly effective at generating ROS.[1]

2.2. Lysosomal Accumulation and pH-Dependent Activity: